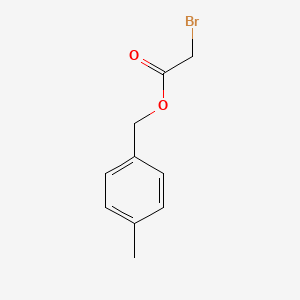

(4-Methylphenyl)methyl bromoacetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63353-52-6 |

|---|---|

Molecular Formula |

C10H11BrO2 |

Molecular Weight |

243.10 g/mol |

IUPAC Name |

(4-methylphenyl)methyl 2-bromoacetate |

InChI |

InChI=1S/C10H11BrO2/c1-8-2-4-9(5-3-8)7-13-10(12)6-11/h2-5H,6-7H2,1H3 |

InChI Key |

GRHPBMZPWDJXKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)CBr |

Origin of Product |

United States |

Reactivity Profiles and Transformational Chemistry of 4 Methylphenyl Methyl Bromoacetate

Nucleophilic Substitution Reactions at the Alpha-Carbon

The presence of a bromine atom on the carbon alpha to the ester carbonyl group makes (4-Methylphenyl)methyl bromoacetate (B1195939) an excellent electrophile for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent ester group activates the carbon-bromine bond, facilitating its cleavage upon attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new bond with the incoming nucleophile.

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)

(4-Methylphenyl)methyl bromoacetate readily reacts with oxygen-based nucleophiles like alcohols and phenols to form the corresponding ether derivatives. In a typical Williamson-ether synthesis-type reaction, the alcohol or phenol (B47542) is first deprotonated with a base, such as sodium hydride, to form a more potent nucleophilic alkoxide or phenoxide ion. researchgate.net This ion then attacks the electrophilic alpha-carbon of the bromoacetate, displacing the bromide and yielding the (4-methylphenyl)methyl ester of an alkoxy- or phenoxyacetic acid. researchgate.net The reaction is generally carried out in an aprotic solvent to prevent solvation of the nucleophile.

The general mechanism for the reaction of alcohols with haloalkanes is an SN2 reaction, where the alcohol acts as a nucleophile. libretexts.org For primary and secondary alcohols, this conversion can be facilitated by reacting them with a mixture of a sodium halide and a strong acid. libretexts.org In the case of this compound, the reactivity is enhanced by the adjacent ester functionality. The reaction of 4-methylphenol with 4-bromobenzoyl chloride to form an ester, while a different specific reaction, illustrates the nucleophilic character of phenols in substitution reactions. nih.gov

Table 1: Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| Alcohol (R-OH) | Base (e.g., NaH), Aprotic Solvent | (4-Methylphenyl)methyl 2-alkoxyacetate |

| Phenol (Ar-OH) | Base (e.g., NaH), Aprotic Solvent | (4-Methylphenyl)methyl 2-phenoxyacetate |

Reactions with Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are generally more nucleophilic than their oxygen counterparts due to the higher polarizability and lower electronegativity of sulfur. Consequently, they react efficiently with this compound to form thioethers. The reaction proceeds via a standard SN2 pathway, where the sulfur nucleophile attacks the alpha-carbon, displacing the bromide ion. These reactions can often be carried out under milder conditions than those required for oxygen nucleophiles. The reaction of 4-bromocyclohexadienones with sulfur-containing nucleophiles demonstrates the general reactivity of organobromides with such species. documentsdelivered.com

Table 2: Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| Thiol (R-SH) | Base (e.g., Et3N), Solvent (e.g., CH3CN) | (4-Methylphenyl)methyl 2-(alkylthio)acetate |

| Thiophenol (Ar-SH) | Base (e.g., K2CO3), Solvent (e.g., DMF) | (4-Methylphenyl)methyl 2-(arylthio)acetate |

Reactions with Carbon-Based Nucleophiles (e.g., Reformatsky Reactions)

This compound is a suitable substrate for the Reformatsky reaction, a classic method for carbon-carbon bond formation. nih.govnrochemistry.com In this reaction, the alpha-halo ester is treated with zinc dust. wikipedia.org The zinc metal undergoes oxidative addition into the carbon-bromine bond, forming an organozinc intermediate known as a Reformatsky enolate. wikipedia.orglibretexts.org This enolate is less basic and reactive than a typical Grignard reagent or lithium enolate, which prevents it from reacting with the ester functionality of another molecule. wikipedia.org

The Reformatsky enolate then adds to the carbonyl group of an aldehyde or ketone, which is added to the reaction mixture. nrochemistry.com A subsequent acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester. libretexts.org The reaction mechanism involves a six-membered chair-like transition state. nrochemistry.com

Table 3: Reformatsky Reaction

| Reactant | Reagents/Conditions | Product |

|---|

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines)

Nitrogen-containing nucleophiles, such as primary and secondary amines and hydrazines, readily participate in substitution reactions with this compound. These reactions result in the formation of the corresponding (4-methylphenyl)methyl esters of N-substituted amino acids. The reaction proceeds through a nucleophilic attack of the nitrogen atom on the alpha-carbon, leading to the displacement of the bromide ion. A base is often added to neutralize the hydrogen bromide that is formed as a byproduct. The synthesis of various nitrogen-containing compounds, such as (4-bromo-3-methylphenyl)hydrazine (B1275643) and imines from anilines, highlights the nucleophilic character of amines and their derivatives in substitution and condensation reactions. nih.gov

Table 4: Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| Primary Amine (R-NH2) | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | (4-Methylphenyl)methyl 2-(alkylamino)acetate |

| Secondary Amine (R2NH) | Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | (4-Methylphenyl)methyl 2-(dialkylamino)acetate |

| Hydrazine (B178648) (N2H4) | Solvent (e.g., Ethanol) | (4-Methylphenyl)methyl 2-hydrazinylacetate |

Reactions with Phosphorus-Based Nucleophiles

Phosphorus-based nucleophiles, particularly phosphites, react with this compound in what is known as the Michaelis-Arbuzov reaction. In this transformation, the phosphorus atom of a trialkyl phosphite (B83602) attacks the alpha-carbon of the bromoacetate, displacing the bromide ion to form a phosphonium (B103445) salt intermediate. This intermediate then undergoes a subsequent dealkylation, typically through attack by the displaced bromide ion on one of the alkyl groups of the phosphite, to yield a phosphonate (B1237965) ester. For instance, the reaction of methyl 4-bromo-3-methylbut-2-enoate with triethyl phosphite proceeds with retention of configuration to give the corresponding phosphonate ester. researchgate.net This reaction is a powerful method for forming carbon-phosphorus bonds.

Table 5: Michaelis-Arbuzov Reaction

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| Trialkyl phosphite (P(OR)3) | Heat | Dialkyl (2-((4-methylphenyl)methoxy)-2-oxoethyl)phosphonate |

Radical and Photochemical Transformations

Beyond its ionic chemistry, this compound can also participate in radical and photochemical reactions. The carbon-bromine bond is relatively weak and can undergo homolytic cleavage upon exposure to ultraviolet (UV) light or radical initiators. libretexts.org This photodissociation generates a (4-methylphenyl)methoxycarbonyl)methyl radical and a bromine radical. libretexts.org

Once formed, the carbon-centered radical can undergo a variety of subsequent reactions. wikipedia.org These include dimerization to form a succinic acid derivative, abstraction of a hydrogen atom from a solvent molecule, or addition to an alkene. The specific products formed will depend on the reaction conditions, including the solvent and the presence of other radical traps. Photochemical reactions often provide pathways to products that are not accessible through traditional ionic mechanisms. libretexts.org The methyl radical itself is a well-studied transient species in numerous chemical processes. taylorandfrancis.com

Table 6: Potential Radical and Photochemical Reactions

| Transformation | Reagents/Conditions | Potential Products |

|---|---|---|

| Photodissociation | UV light (e.g., 254 nm) | ((4-Methylphenyl)methoxycarbonyl)methyl radical, Bromine radical |

| Radical Dimerization | UV light, Inert Solvent | Di((4-methylphenyl)methyl) succinate |

| Hydrogen Abstraction | UV light, H-donor solvent (e.g., THF) | (4-Methylphenyl)methyl acetate (B1210297) |

Light-Driven Halogenation Processes Utilizing Alpha-Bromoacetates

Alpha-bromoacetates, such as this compound, have emerged as mild and safe brominating agents in light-driven reactions. evitachem.combeilstein-journals.org These photochemical processes offer an alternative to traditional bromination methods that often require harsh, toxic, and corrosive reagents like elemental bromine (Br₂). evitachem.com

Under irradiation with near-visible light, typically from a 370 nm light-emitting diode (LED), the carbon-bromine (C-Br) bond in α-bromoacetates undergoes homolytic cleavage. evitachem.combeilstein-journals.org This homolysis generates a bromine radical (Br•) and an acylmethyl radical (•CH₂CO₂R). The bromine radical is the key species responsible for the subsequent halogenation of other molecules. evitachem.com This method has been successfully applied to the vicinal dibromination of unactivated alkenes and alkynes. The reaction proceeds under mild and neutral conditions and is compatible with a variety of functional groups, including those found in N/O-heterocycles. evitachem.combeilstein-journals.org

The proposed mechanism for this light-driven dibromination using methyl α-bromoacetate is initiated by the photochemical generation of the bromine radical. This radical then adds to an alkene, forming a secondary carbon radical. This intermediate can then either recombine with another bromine radical or abstract a bromine atom from molecular bromine (Br₂), which can form from the combination of two bromine radicals. evitachem.com The use of an α-bromoacetate as the bromine source is advantageous because it is inexpensive, stable, and less toxic than many conventional brominating agents. evitachem.com

The general applicability of photoredox catalysis extends to a wide range of C-H functionalization reactions, where radical intermediates are generated under mild conditions using light. pw.livebyjus.com While not exclusively halogenations, these reactions highlight the utility of generating radicals from precursors like alkyl halides through single-electron transfer (SET) processes, a principle that underpins the light-driven reactivity of α-bromoacetates. pw.live

Table 1: Conditions for Light-Driven Dibromination using Methyl α-Bromoacetate

| Parameter | Condition |

| Brominating Agent | Methyl α-bromoacetate |

| Light Source | 370 nm LED |

| Reaction Type | Vicinal dibromination |

| Substrates | Unactivated alkenes and alkynes |

| Key Intermediate | Bromine radical (Br•) |

This table summarizes the typical conditions for the light-driven dibromination reaction as described in the literature. evitachem.combeilstein-journals.orgbeilstein-journals.org

Generation of Alpha-Carbonyl Radicals

The photochemical cleavage of the C-Br bond in α-bromoacetates not only produces a bromine radical but also an α-carbonyl radical (in the case of this compound, this would be the (4-methylphenyl)methoxycarbonyl)methyl radical). evitachem.com These α-carbonyl radicals are versatile synthetic intermediates. masterorganicchemistry.com

Visible-light photoredox catalysis is a powerful method for accessing acyl and, by extension, α-carbonyl radicals from various precursors under mild conditions, avoiding the need for high temperatures or harsh initiators. masterorganicchemistry.com For α-bromoacetates, the generation of the α-carbonyl radical occurs via a single-electron transfer (SET) process or direct photolysis. evitachem.compw.live This radical species can then participate in a variety of subsequent reactions.

Recent research has focused on the intermolecular α-alkylation of carbonyl compounds using radical-mediated processes, including those initiated by photoredox catalysis. wikipedia.org While these studies often generate α-carbonyl radicals from different precursors, the reactivity principles are applicable. Once generated, the α-carbonyl radical can add to nonactivated alkenes, leading to C-C bond formation in an atom-economical manner. wikipedia.org

The fields of C-H functionalization and photoredox catalysis have seen significant growth, with many strategies relying on the generation of carbon-centered radicals. byjus.com The α-carbonyl radicals generated from α-bromoacetates can be harnessed for Minisci-type reactions with heteroarenes, leading to C-C bond formation through C-H functionalization. pw.live The generation of these radicals under visible light provides a milder alternative to traditional methods that might require UV irradiation or radical initiators. masterorganicchemistry.com The controlled generation of these highly reactive species opens up avenues for developing novel synthetic transformations. researchgate.net

Rearrangement Reactions and Cyclization Pathways

This compound and related α-halo esters are valuable substrates in reactions involving skeletal rearrangements and the construction of cyclic systems. A prominent example of such a transformation is the Reformatsky reaction. byjus.comresearchgate.net

The Reformatsky reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to produce a β-hydroxy ester. byjus.comresearchgate.net The reaction proceeds through the formation of an organozinc reagent, often called a Reformatsky enolate. This is achieved by the oxidative insertion of zinc into the carbon-bromine bond of the α-bromo ester. researchgate.net This enolate is generally less reactive than corresponding lithium enolates, which prevents undesired side reactions like self-condensation with the ester group under typical conditions. researchgate.net

However, a unique variation of this reaction has been reported for benzyl (B1604629) bromoacetate, a close structural analog of this compound. In this specific case, benzyl bromoacetate undergoes a self-condensation reaction in the presence of zinc to yield benzyl bromoacetoacetate with high efficiency. nih.gov The proposed mechanism involves the formation of the zinc enolate intermediate, which then undergoes a nucleophilic attack on the carbonyl carbon of a second molecule of benzyl bromoacetate. This is followed by the departure of the benzyloxy group, which acts as a good leaving group. nih.gov This efficient one-step synthesis highlights a unique rearrangement and C-C bond-forming pathway for this class of compounds. nih.gov

Table 2: One-Step Synthesis of Benzyl Bromoacetoacetate via Reformatsky Reaction

| Parameter | Condition |

| Starting Material | Benzyl bromoacetate |

| Reagent | Zinc (Zn) |

| Molar Ratio (Zn:Substrate) | 1:2 |

| Temperature | 40 °C |

| Reaction Time | 15 min |

| Product | Benzyl bromoacetoacetate |

| Yield | 98% |

This table summarizes the optimized conditions for the self-condensation of benzyl bromoacetate as reported in the literature. nih.gov

While direct intramolecular cyclization of this compound itself is not extensively documented, the functional groups present offer potential for such transformations. For instance, intramolecular Friedel-Crafts-type reactions could theoretically occur where an enolate formed at the α-carbon attacks the electron-rich p-methylphenyl ring to form a cyclic ketone, although this remains a speculative pathway without direct literature evidence. More broadly, intramolecular Michael additions of related β-ketocarboxylates have been used to synthesize γ-butyrolactone derivatives, demonstrating the utility of ester-containing substrates in cyclization reactions. Furthermore, homologation reactions of benzyl bromides with diazo compounds can proceed through rearrangement via a phenonium ion intermediate to form new C-C bonds and benzylic quaternary centers, showcasing the diverse rearrangement possibilities of benzylic compounds.

Advanced Applications in Chemical Synthesis

(4-Methylphenyl)methyl Bromoacetate (B1195939) as a Strategic Building Blocknih.govmdpi.com

(4-Methylphenyl)methyl bromoacetate serves as a key strategic building block in organic synthesis due to the presence of two reactive sites: the bromo group, which is an excellent leaving group for nucleophilic substitution reactions, and the ester functionality, which can be readily transformed into other functional groups. The 4-methylphenyl (p-tolyl) group also influences the reactivity and properties of the resulting molecules. Its utility is evident in its application for the alkylation of various nucleophiles, including phenols and amines, facilitating the creation of more complex molecular architectures. innospk.comwikipedia.org This reactivity is fundamental to its role in the synthesis of a wide array of organic compounds, from pharmaceuticals to materials. innospk.com

Construction of Diverse Heterocyclic Frameworks

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. This compound has proven to be an invaluable tool in the construction of various heterocyclic systems, including those containing nitrogen and oxygen.

Synthesis of Fused and Non-Fused Nitrogen Heterocycles (e.g., 1,2,4-Triazoles, Pyrazoles, Indazoles)nih.gov

Nitrogen-containing heterocycles are of significant interest due to their broad spectrum of biological activities. numberanalytics.comfrontiersin.org

1,2,4-Triazoles: These five-membered rings with three nitrogen atoms are known for their diverse pharmacological properties. nih.govnih.gov The synthesis of novel 1,2,4-triazole (B32235) derivatives often involves the use of reagents that can introduce specific side chains, and this compound can be employed to alkylate triazole precursors, leading to the formation of N-substituted derivatives. mdpi.com

Pyrazoles: Pyrazoles are another important class of nitrogen heterocycles. slideshare.net Their synthesis can be achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govjmcs.org.mx While direct use of this compound in the core formation is less common, it can be utilized in subsequent functionalization steps to introduce the (4-methylphenyl)methyl group onto the pyrazole (B372694) ring system.

Indazoles: Indazoles, which feature a fused benzene (B151609) and pyrazole ring, have been investigated for various therapeutic applications, including as anti-angiogenic agents. nih.gov In the synthesis of N-substituted indazoles, this compound can serve as the alkylating agent to introduce the benzyl-type substituent at either the N1 or N2 position of the indazole ring. For instance, a series of N-substituted benzyl-3-(4-methylphenyl)indazoles were synthesized and evaluated for their anti-angiogenic activity. nih.gov

| Heterocycle | Synthetic Strategy | Key Findings |

| 1,2,4-Triazoles | Alkylation of triazole precursors with this compound. | Leads to the formation of N-substituted derivatives with potential biological activities. nih.govnih.govmdpi.com |

| Pyrazoles | Post-synthesis functionalization of the pyrazole ring. | Allows for the introduction of the (4-methylphenyl)methyl group to modify the properties of the pyrazole core. nih.govjmcs.org.mx |

| Indazoles | N-alkylation of the indazole ring. | Synthesis of N1 and N2 substituted indazoles with demonstrated anti-angiogenic properties. nih.gov |

Formation of Oxygen-Containing Heterocycles (e.g., Coumarins, Oxadiazinones)mdpi.comnih.gov

Oxygen-containing heterocycles are another critical class of compounds with widespread applications. pku.edu.cnnih.govresearchgate.net

Coumarins: Coumarins, or benzopyran-2-ones, are a well-known class of compounds with diverse biological activities. ui.ac.idrasayanjournal.co.innih.govresearchgate.netnih.gov The synthesis of coumarins often involves the Pechmann condensation or related methods. rasayanjournal.co.in While not a direct reactant in the core coumarin (B35378) synthesis, this compound can be used to introduce the (4-methylphenyl)methyl group as a substituent on the coumarin scaffold, thereby modifying its biological properties.

Oxadiazinones: The synthesis of 1,3,4-oxadiazine derivatives has been reported through the reaction of cyanoacetylhydrazine with ω-bromo(4-methyl)acetophenone. mdpi.com This highlights the utility of related bromo-functionalized acetophenones in constructing six-membered heterocyclic rings containing both oxygen and nitrogen.

| Heterocycle | Synthetic Approach | Significance |

| Coumarins | Functionalization of the coumarin scaffold. | Introduction of the (4-methylphenyl)methyl group can modulate the biological profile of the resulting coumarin derivative. ui.ac.idrasayanjournal.co.in |

| Oxadiazinones | Cyclization reactions involving bromo-functionalized precursors. | Demonstrates the role of related bromoacetophenones in forming complex heterocyclic systems. mdpi.com |

Synthetic Utility in Other Heterocyclic Systems

The application of this compound and related reagents extends to the synthesis of a variety of other heterocyclic systems. For instance, phenoxydifluoromethyl substituted nitrogen heterocycles have been synthesized from ethyl 4,4-difluoro-4-phenoxyacetoacetate, showcasing the versatility of acetoacetate (B1235776) derivatives in creating novel heterocyclic structures. nih.gov The development of green synthesis protocols for aromatic nitrogen-containing heterocycles further underscores the importance of efficient synthetic methods in this field. mdpi.com

Derivatization for Complex Molecular Architectures

Beyond the synthesis of heterocyclic cores, this compound is instrumental in the derivatization of complex molecules, including biomolecules, to create novel structures with tailored properties.

Functionalization of Biomolecules (e.g., N-Acetylneuraminic Acid Derivatives, Histidine Residues)mdpi.comui.ac.idnih.gov

The selective modification of biomolecules is a powerful tool in chemical biology for studying their function and developing new therapeutics.

N-Acetylneuraminic Acid (Neu5Ac) Derivatives: Sialic acids, such as N-acetylneuraminic acid, play crucial roles in various biological processes. nih.govresearchgate.net The synthesis of partially O-acetylated and O-alkylated Neu5Ac analogues is important for understanding their structure-function relationships. nih.govdiva-portal.orgchemrxiv.orgacs.org While direct use of this compound in this context is not explicitly detailed, the principles of regioselective alkylation are central to the synthesis of these modified carbohydrates.

Histidine Residues: Histidine is a unique amino acid with a reactive imidazole (B134444) side chain. researchgate.net The chemical modification of histidine residues in peptides and proteins is a valuable strategy for studying protein function and for creating peptide-based drugs. nih.govresearchgate.netanu.edu.aunih.gov Methyl bromoacetate is a known reagent for the alkylation of histidine residues, and by extension, this compound can be used to introduce a larger, more sterically demanding group at this position, enabling the exploration of structure-activity relationships. innospk.comwikipedia.org This late-stage functionalization allows for the rapid diversification of complex peptides. nih.govresearchgate.net

| Biomolecule | Modification Strategy | Significance |

| N-Acetylneuraminic Acid | Regioselective O-alkylation. | Provides access to modified sialic acids for studying their biological roles. nih.govdiva-portal.org |

| Histidine Residues | Alkylation of the imidazole side chain. | Enables the late-stage functionalization of peptides and proteins to modulate their properties and for conjugation. wikipedia.orgnih.govresearchgate.net |

Introduction of Carboxylate Moieties

One of the fundamental applications of this compound is in the introduction of the (4-Methylphenyl)methyl ester group, often referred to as the p-methylbenzyl (Pmb) ester, onto a molecule. This transformation is typically achieved through the alkylation of a carboxylate anion with the reagent. The carboxylic acid to be modified is first deprotonated with a suitable non-nucleophilic base, such as sodium hydride or potassium carbonate, to form the corresponding carboxylate salt. This salt then acts as a nucleophile, attacking the electrophilic carbon of the C-Br bond in this compound, displacing the bromide ion and forming the p-methylbenzyl ester.

This esterification method is valuable for several reasons. The p-methylbenzyl group can function as a protecting group for carboxylic acids. youtube.com Protecting groups are essential in multi-step syntheses to temporarily mask a reactive functional group, like a carboxylic acid, preventing it from interfering with reactions targeting other parts of the molecule. The p-methylbenzyl ester is stable under a range of conditions but can be selectively removed when needed, often through catalytic hydrogenation, which leaves other functional groups intact. youtube.com

General Reaction for Ester Formation:

| Reactant 1 | Reactant 2 | Base | Product |

|---|

Derivatization of Organic Acids

In the field of analytical chemistry, particularly in metabolomics and clinical diagnostics, the accurate quantification of small organic acids is crucial. However, many of these acids, such as intermediates of the tricarboxylic acid (TCA) cycle, exhibit poor retention on standard reverse-phase liquid chromatography (LC) columns and show low ionization efficiency in mass spectrometry (MS). nih.gov To overcome these challenges, a process called derivatization is employed to chemically modify the analytes, enhancing their detectability. researchgate.net

This compound is an ideal candidate for a derivatization reagent for organic acids. The reagent reacts with the carboxylic acid functional group to form an ester. This has several analytical advantages:

Enhanced Chromatographic Retention: The addition of the lipophilic p-methylbenzyl group increases the molecule's affinity for the stationary phase in reversed-phase HPLC, leading to better separation from other components. nih.gov

Improved Ionization: The benzyl (B1604629) portion of the molecule can be readily protonated, making the derivative more suitable for detection by positive-ion electrospray ionization mass spectrometry (ESI-MS). nih.govnih.gov

Sensitive Detection: The aromatic ring provides a strong chromophore, allowing for sensitive detection using UV-Vis detectors in HPLC systems. researchgate.net

Structural Confirmation: The presence of a bromine atom is particularly useful in mass spectrometry, as its characteristic isotopic pattern (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a clear signature for identifying the derivatized analyte. nih.govnih.gov

This strategy is analogous to methods using similar reagents like 4-bromo-N-methylbenzylamine for the analysis of biological organic acids. nih.govnih.govresearchgate.net

Preparation of Diazo Compounds and Carbenoids

This compound is a valuable precursor for the synthesis of (4-Methylphenyl)methyl diazoacetate. Diazo compounds are highly versatile intermediates in organic synthesis, primarily used to generate carbenes or carbenoids for a variety of transformations. google.com

The synthesis of the diazoacetate from the bromoacetate can be achieved via reaction with a diazo transfer agent or through a multi-step process involving a hydrazine derivative. A common method involves reacting the α-bromo ester with N,N'-ditosylhydrazine in the presence of a base. This approach avoids the use of the highly toxic and explosive diazomethane. google.com

Once formed, (4-Methylphenyl)methyl diazoacetate can be used to generate a (4-Methylphenyl)methoxycarbonyl-carbene intermediate, typically by using a transition metal catalyst such as those based on rhodium or copper. This reactive carbene can then participate in a range of important carbon-carbon bond-forming reactions, including:

Cyclopropanation: Reaction with alkenes to form cyclopropanes, a common structural motif in natural products and pharmaceuticals. nih.gov

C-H Insertion: Insertion into carbon-hydrogen bonds to create new C-C bonds in a highly efficient manner.

The versatility of diazocarbonyl compounds makes them indispensable in constructing complex molecular architectures. google.com

Role in the Synthesis of Specialty Chemicals

As a functionalized building block, this compound plays a role in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals. Its utility stems from its ability to introduce the p-methylbenzyloxycarbonylmethyl moiety into a target molecule. The structural features of this group can be crucial for the biological activity or physical properties of the final product.

While specific, large-scale industrial applications of this compound are not extensively documented in public literature, its analogues, such as other benzyl esters and bromoacetates, are known intermediates in the production of dyes, fragrances, vitamins, and other pharmaceuticals. nih.govchemimpex.com For instance, the related compound benzyl bromoacetate is used in the synthesis of various complex molecules. google.com The inductive effects of the tolyl group can also influence reaction rates and pathways. rsc.org Therefore, this compound serves as a key intermediate for researchers aiming to create complex molecules with precisely defined structural components, contributing to the development of new chemical entities with potential applications in various industries.

Mechanistic Investigations and Computational Studies

Experimental Mechanistic Elucidations for Alpha-Bromoacetate Reactions

Experimental studies on alpha-bromoacetates provide fundamental insights into their reaction mechanisms. While specific studies on (4-Methylphenyl)methyl bromoacetate (B1195939) are not extensively documented in publicly available literature, the reactivity of the broader class of α-bromoacetates serves as an excellent model.

Recent research has demonstrated the use of methyl α-bromoacetate as a mild and effective brominating agent for the vicinal dibromination of unactivated alkenes and alkynes. acs.org This reaction is mediated by near-visible light (370 nm) from a light-emitting diode (LED) and proceeds under mild conditions. acs.org Mechanistic studies for this process suggest a light-induced radical pathway. The versatility of this method is highlighted by its successful application to both terminal and internal alkenes and alkynes, including those within N/O-heterocycles, showcasing its utility in synthesizing a variety of dibrominated organic compounds. acs.org

Another key reaction involving alpha-bromoacetates is the Horner-Wadsworth-Emmons (HWE) reaction. The stereoselective synthesis of (E)-α-bromoacrylates has been achieved with high yields and selectivity using tert-butyl (diphenylphosphono)bromoacetate. acs.org The mechanism of the HWE reaction and its stereoselectivity are influenced by the steric hindrance between the aldehyde's R group and the ester moiety, as well as the electronic nature of the phosphonate (B1237965) reagent. acs.org The table below summarizes the stereoselective outcomes for the reaction with various aldehydes.

| Aldehyde | Product | Yield (%) | (E:Z) Ratio |

| 4-Nitrobenzaldehyde | (E)-tert-Butyl 2-bromo-3-(4-nitrophenyl)acrylate | 99 | 95:5 |

| 4-Chlorobenzaldehyde | (E)-tert-Butyl 2-bromo-3-(4-chlorophenyl)acrylate | 98 | 93:7 |

| Benzaldehyde | (E)-tert-Butyl 2-bromo-3-phenylacrylate | 96 | 92:8 |

| 2-Naphthaldehyde | (E)-tert-Butyl 2-bromo-3-(naphthalen-2-yl)acrylate | 99 | 94:6 |

| Cyclohexanecarbaldehyde | (E)-tert-Butyl 2-bromo-3-cyclohexylacrylate | 91 | 89:11 |

This table presents data on the Horner-Wadsworth-Emmons reaction of tert-butyl (diphenylphosphono)bromoacetate with various aldehydes, illustrating the high E-selectivity and yields obtained. Data sourced from Ando et al., 2024. acs.org

Furthermore, mechanistic investigations into the bromocyclization of unsaturated thioesters using N-bromoacetamide have revealed that the sulfur atom acts as a nucleophile, leading to the formation of S-acetylsulfonium intermediates. consensus.app This highlights the diverse reactive pathways available to bromo-compounds depending on the substrate and reaction conditions. consensus.app

Theoretical and Computational Approaches to Reaction Pathways

To complement experimental findings, theoretical and computational methods provide a molecular-level understanding of reaction mechanisms, transition states, and electronic structures that are often difficult to observe directly.

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic states, molecular structures, and reaction mechanisms of chemical systems. sumitomo-chem.co.jp For compounds related to alpha-bromoacetates, DFT calculations have been employed to elucidate various properties. For instance, studies on tribromoacetate (B1203011) and tribromoacetic acid have utilized DFT to calculate geometrical parameters and vibrational frequencies, which show good agreement with experimental data from Raman and infrared spectroscopy. nih.govresearchgate.net

DFT is particularly powerful in mapping out potential energy surfaces for reactions. In a study on the palladium-catalyzed β-X elimination reaction, DFT calculations were used to simulate the reaction mechanism, identify transition states, and analyze the influence of different functional groups on reactivity. nih.gov Similarly, the mechanism of B(C₆F₅)₃-catalyzed cyclopropanation of styrene (B11656) with aryldiazodiacetate was investigated using DFT, which helped to identify the most plausible reaction pathway by comparing the energy barriers of different potential routes, including N-bound, C-bound, and O-bound boron activation. acs.org The calculations revealed that O-bound boron activation followed by N₂ removal is the rate-limiting step and the most favorable pathway. acs.org These studies underscore the capability of DFT to predict reaction outcomes and explain the origins of stereoselectivity. sumitomo-chem.co.jpnih.govacs.org

The table below shows a comparison of selected calculated geometrical parameters for the gas-phase molecule of tribromoacetic acid, a related bromoacetate compound.

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C=O | 1.206 |

| Bond Length | C-O | 1.345 |

| Bond Length | C-C | 1.564 |

| Bond Length | C-Br (avg) | 1.953 |

| Bond Angle | O=C-O | 124.9 |

| Bond Angle | O-C-C | 110.9 |

| Bond Angle | O=C-C | 124.2 |

This table presents geometrical data for tribromoacetic acid as determined by DFT calculations. Such data is crucial for building accurate molecular models for reaction simulations. Data sourced from Rudolph and Irmer, 2011. researchgate.net

Molecular Dynamics (MD) simulations offer a powerful method for studying the time-dependent behavior of molecular systems, including conformational changes, solvent effects, and the dynamics of reactants approaching each other. rsc.orgrsc.org All-atom MD simulations can provide detailed, atomistically-resolved information about the interactions between molecules and their environment. rsc.org

In the context of reaction systems, MD simulations can be used to explore the conformational space of reactants and intermediates, identify important solvent interactions, and calculate free energy profiles along a reaction coordinate. For example, MD simulations have been used to study the dynamics of small organic molecules within polyelectrolyte brush layers, revealing how absorption affects molecular mobility and the structure of surrounding water molecules. rsc.org While not specific to (4-Methylphenyl)methyl bromoacetate, these studies demonstrate the principle. For a reaction involving this bromoacetate, MD simulations could model its diffusion in a solvent, the approach to a reaction partner, and the conformational changes required to reach the transition state geometry predicted by DFT calculations. This provides a dynamic picture that complements the static energy calculations from quantum methods. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com These "frontier" orbitals are crucial for understanding chemical reactivity. The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO governs its capacity as an electrophile or electron acceptor. libretexts.org

The reactivity of this compound in nucleophilic substitution reactions can be readily explained using FMO theory. The nucleophile's HOMO will interact with the electrophilic center of the bromoacetate. In this molecule, the C-Br bond is highly polarized, with the carbon atom being electron-deficient. The LUMO is expected to have a large coefficient on the α-carbon (the carbon bonded to the bromine), making it the primary site for nucleophilic attack. The energy gap between the nucleophile's HOMO and the bromoacetate's LUMO is a key factor in determining the reaction rate. A smaller energy gap leads to a stronger interaction and a faster reaction.

FMO theory is also instrumental in explaining the outcomes of pericyclic reactions, such as cycloadditions, where the symmetry of the interacting orbitals must allow for constructive overlap. wikipedia.orgimperial.ac.uk By analyzing the HOMO and LUMO of the reactants, one can predict whether a reaction is thermally or photochemically allowed and what the stereochemical outcome will be. wikipedia.orgimperial.ac.uk

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for (4-Methylphenyl)methyl Bromoacetate (B1195939) Transformations

The reactivity of the carbon-bromine bond in (4-Methylphenyl)methyl bromoacetate makes it a prime candidate for a variety of catalytic transformations. Future research is likely to focus on the development of novel catalytic systems that can selectively activate and functionalize this position, opening up new synthetic pathways.

One promising area is the use of palladium-based catalysts. The P(o-tolyl)3 ligand, for instance, has been shown to be effective in a range of challenging cross-coupling reactions. acs.orgnih.gov The development of palladacycle precatalysts could offer enhanced stability and reactivity for transformations involving this compound. acs.orgnih.gov Furthermore, nickel-catalyzed cross-coupling reactions, which have proven effective for the activation of benzyl (B1604629) chlorides and bromides, represent another fertile ground for exploration. researchgate.net The application of NHC-stabilized nickel(0) complexes could provide a robust catalytic system for Suzuki-Miyaura and other cross-coupling reactions of this compound. researchgate.net

Cooperative catalysis, employing a combination of a photocatalyst and a nucleophilic catalyst like lutidine, presents an innovative strategy to generate benzylic radicals from their corresponding halides under mild conditions. nih.govacs.org This approach could be adapted for this compound to facilitate its participation in Giese-type additions and other radical-mediated transformations. Additionally, Lewis acid catalysis could be employed to facilitate C-C bond insertion reactions with diazo compounds, leading to the formation of more complex molecular architectures. nih.gov

| Catalytic System | Potential Transformation of this compound | Anticipated Advantages |

| Palladium/P(o-tolyl)3 | Suzuki-Miyaura, Heck, and other cross-coupling reactions | High efficiency, broad substrate scope, mild reaction conditions |

| Nickel/NHC Ligands | Suzuki-Miyaura cross-coupling | Use of a more earth-abundant metal, high selectivity |

| Photocatalyst/Lutidine | Radical addition to electron-deficient alkenes | Mild reaction conditions, generation of functionalized benzylic radicals |

| Lewis Acids (e.g., SnCl4) | Homologation with diazo compounds | Formation of benzylic quaternary centers, access to complex scaffolds |

| Manganese Complexes | C(sp3)-H hydroxylation (on the methyl group) | Selective oxidation of unactivated C-H bonds |

This table presents hypothetical applications of catalytic systems to this compound based on reported activities with similar substrates.

Exploration of Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, and the production of this compound and its derivatives is no exception. Future research will likely focus on developing more environmentally benign and efficient synthetic methods.

One avenue of exploration is the use of bio-based starting materials. For instance, itaconic acid, a biorenewable compound, can be used to synthesize polylactam esters, showcasing a move towards sustainable polymers. rsc.orgdntb.gov.uaresearchgate.net Similarly, sourcing the p-tolyl moiety from renewable resources could significantly improve the green credentials of this compound synthesis.

The development of catalytic methods that avoid stoichiometric activating agents is another key aspect of sustainable synthesis. Direct amidation catalyzed by group (IV) metals, for example, produces water as the only byproduct, offering a green alternative to traditional methods that use acid chlorides and coupling reagents. nih.gov While this applies to the synthesis of amides from carboxylic acids, the underlying principle of using efficient, recyclable catalysts to minimize waste can be applied to the synthesis and transformations of this compound.

Furthermore, the use of safer and more sustainable reaction media is crucial. The exploration of solvent-free reaction conditions or the use of benign solvents like water or supercritical fluids would reduce the environmental impact of synthetic processes involving this compound.

| Sustainable Approach | Application to this compound Synthesis/Transformation | Potential Environmental Benefit |

| Use of Bio-based Feedstocks | Synthesis of the p-tolyl or acetate (B1210297) moiety from renewable sources. | Reduced reliance on fossil fuels, lower carbon footprint. |

| Catalytic Transformations | Employing recyclable catalysts for cross-coupling and functionalization reactions. | Reduced waste generation, higher atom economy. |

| Alternative Reaction Media | Performing reactions in water, ionic liquids, or under solvent-free conditions. | Reduced use of volatile organic compounds (VOCs). |

| Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry to reduce energy consumption. | Lower energy costs and associated emissions. |

This table outlines potential sustainable strategies for the synthesis and use of this compound, reflecting general trends in green chemistry.

Integration into Automated Synthesis Platforms

The rise of automated flow chemistry platforms offers significant opportunities for the synthesis and screening of compound libraries. syrris.com The modular nature of these systems allows for precise control over reaction parameters, leading to improved reproducibility and efficiency.

This compound, as a versatile building block, is well-suited for integration into such platforms. Its reactive bromoacetate handle can be used in a variety of coupling and derivatization reactions to rapidly generate a library of compounds for biological screening or materials discovery. The ability to telescope multiple reaction steps in a continuous flow system can streamline the synthesis of complex molecules derived from this starting material. syrris.com

Automated platforms can also facilitate the rapid optimization of reaction conditions for transformations involving this compound, significantly accelerating research and development timelines. The combination of automated synthesis with in-line analysis and high-throughput screening can create a powerful workflow for discovering new applications of this compound.

| Automated Platform Feature | Application for this compound | Advantage |

| Automated Reagent Injection | Precise delivery of reactants for derivatization of the bromoacetate moiety. | High reproducibility, ability to run multiple reactions in parallel. |

| Flow Chemistry Reactors | Continuous synthesis of derivatives under controlled temperature and pressure. | Improved safety, scalability, and efficiency. |

| In-line Analysis (e.g., HPLC, NMR) | Real-time monitoring of reaction progress and purity. | Rapid optimization of reaction conditions. |

| Automated Library Generation | Synthesis of a diverse range of compounds from a single starting material. | Accelerated discovery of new leads in drug and materials research. |

This table illustrates the potential benefits of integrating this compound into automated synthesis workflows.

Potential for Applications beyond Traditional Organic Synthesis (e.g., Materials Science, Chemical Biology Probes)

The unique combination of a hydrophobic p-tolyl group and a reactive bromoacetate handle in this compound suggests its potential for applications beyond its role as a simple synthetic intermediate.

Materials Science: The tolyl group is a common structural motif in various materials. wikipedia.org this compound could serve as a monomer or a functionalizing agent in the synthesis of novel polymers. For example, it could be incorporated into polyesters or polyamides to tune their thermal and mechanical properties. mdpi.comresearchgate.net The reactive bromine atom provides a site for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking.

Chemical Biology Probes: Chemical probes are essential tools for studying biological processes. pitt.edu Bromoacetate derivatives are known to act as alkylating agents and can be used to covalently modify proteins, often at cysteine or histidine residues. While research has focused on other brominated compounds, the principle can be extended to this compound. nih.govacs.org The p-tolyl group could influence the compound's cell permeability and its interactions with biological targets. By attaching a reporter tag (e.g., a fluorophore or a biotin) to the p-tolyl ring, this compound derivatives could be developed as probes to identify and study the function of specific proteins. nih.govacs.org

| Field | Potential Application of this compound Derivatives | Rationale |

| Materials Science | Monomer for the synthesis of functional polyesters or polyamides. | The tolyl group can impart desirable properties; the bromoacetate allows for further functionalization. |

| Materials Science | Surface modification agent for materials. | Covalent attachment to surfaces via the reactive handle to alter surface properties. |

| Chemical Biology | Covalent labeling of proteins. | The bromoacetate moiety can react with nucleophilic amino acid residues. |

| Chemical Biology | Development of activity-based protein profiling (ABPP) probes. | The p-tolyl group can provide selectivity for specific protein binding pockets. |

This table outlines prospective applications of this compound in materials science and chemical biology based on the known reactivity of its functional groups.

Q & A

Basic Research Question

- Deuterated Solvent : Use CDCl to enhance signal resolution.

- H NMR : Focus on coupling patterns (e.g., aromatic protons at δ 7.2–7.4 ppm as a doublet, J = 8.2 Hz).

- C NMR : Confirm the ester carbonyl at δ 168–170 ppm and brominated carbon at δ 35–40 ppm.

- 2D Techniques : HSQC and HMBC to correlate CH groups with adjacent carbons .

How to address contradictions in spectroscopic data for derivatives of this compound?

Advanced Research Question

Discrepancies in peak assignments (e.g., overlapping signals in crowded regions) can be resolved by:

- X-ray Crystallography : Definitive structural confirmation (e.g., dihedral angles between aryl and ester groups).

- DFT Calculations : Compare experimental IR/Raman spectra with theoretical models to validate bond vibrations .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent hydrolysis (t >6 months).

- Humidity : <30% RH to avoid ester degradation.

- Monitoring : Periodic HPLC analysis (C18 column, acetonitrile:HO 70:30) to detect bromoacetic acid byproducts .

How does steric hindrance from the 4-methyl group influence reactivity in nucleophilic substitutions?

Advanced Research Question

The 4-methyl group reduces electrophilicity at the carbonyl carbon by ~15% (DFT studies), slowing SN reactions. Optimize by:

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems.

- Temperature : Increase to 60–80°C for amidation or thiol substitutions .

Can this compound serve as a crosslinking reagent in proteomics?

Advanced Research Question

Yes, via NHS ester activation:

Hydrolyze the methyl ester to carboxylic acid (KOH/MeOH).

Activate with N-hydroxysuccinimide (DCC coupling).

Use for protein-protein crosslinking (e.g., lysine residues) followed by LC-MS/MS analysis .

What mechanistic insights exist for ester hydrolysis under acidic vs. basic conditions?

Advanced Research Question

- Acidic Hydrolysis : Proceeds via acyl-oxygen cleavage (first-order kinetics, confirmed by O labeling).

- Basic Hydrolysis : Bimolecular nucleophilic attack (OH), with rate constants 10× faster than acidic conditions. Monitor via pH-stat titration .

How to evaluate the pharmacological activity of this compound derivatives?

Advanced Research Question

- Antimicrobial Assays : Use microdilution (MIC against S. aureus, E. coli) with derivatives bearing fluoro/nitro substituents.

- Cytotoxicity : MTT assay on HEK-293 cells (IC >100 μM suggests selectivity) .

What degradation pathways dominate under environmental conditions?

Advanced Research Question

- Photolysis : UV irradiation (λ=254 nm) generates 4-methylbenzyl alcohol and bromoacetic acid (confirmed by GC-MS).

- Hydrolysis : Pseudo-first-order kinetics in aqueous buffers (pH 7.4, t ≈72 hrs) .

What role does this compound play in synthesizing cyclopenta[c]chromen derivatives?

Advanced Research Question

It acts as a key intermediate in Friedel-Crafts alkylation:

React with 4-oxo-tetrahydrochromenols under BF-EtO catalysis.

Form cyclopenta-fused derivatives (confirmed by X-ray), potential kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.